N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as SPPS, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in the development of various diseases. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. It has also been shown to inhibit the activity of MMPs, enzymes that play a role in the development of cancer.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing cell death, and inhibiting cell proliferation. This compound has been shown to inhibit the activity of certain enzymes that play a role in the development of various diseases, such as Alzheimer's disease and cancer. This compound has also been shown to reduce inflammation by inhibiting the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in lab experiments is its potential to inhibit the activity of certain enzymes that play a role in the development of various diseases. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to determine its effectiveness in certain research applications.
Future Directions
There are several future directions for the use of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide in scientific research. One potential direction is the development of this compound-based drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another potential direction is the study of this compound in combination with other compounds to determine its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various research applications.
Synthesis Methods
The synthesis of N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with 3-isopropoxypropylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-(3-isopropoxypropyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been used in various scientific research applications, such as in the study of neurological disorders, cancer, and inflammation. In neurological disorders, this compound has been found to inhibit the activity of certain enzymes that play a role in the development of Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes.
properties
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(3-propan-2-yloxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-13(2)22-12-4-10-17-23(20,21)15-8-6-14(7-9-15)18-11-3-5-16(18)19/h6-9,13,17H,3-5,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLFEGOLAGCXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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